2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL
Description
2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL is a naphthalene derivative featuring a hydroxyl group at position 1 and an amino-(4-methoxy-phenyl)-methyl substituent at position 2. The methoxy group at the para position of the phenyl ring introduces electron-donating properties, which may influence solubility, electronic distribution, and biological interactions.
Properties
CAS No. |
788157-75-5 |
|---|---|
Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
2-[amino-(4-methoxyphenyl)methyl]naphthalen-1-ol |
InChI |
InChI=1S/C18H17NO2/c1-21-14-9-6-13(7-10-14)17(19)16-11-8-12-4-2-3-5-15(12)18(16)20/h2-11,17,20H,19H2,1H3 |
InChI Key |
TYGFEXYYRRUKID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3C=C2)O)N |
Origin of Product |
United States |
Preparation Methods
Betti Reaction-Based Synthesis
Classical Three-Component Condensation
The Betti reaction, involving 2-naphthol, aldehydes, and amines, serves as a foundational method. For 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol synthesis:
- Reactants :
- 2-Naphthol (1.0 equiv)
- 4-Methoxybenzaldehyde (1.1 equiv)
- Ammonia or primary amines (1.0–1.2 equiv)
The reaction proceeds via nucleophilic attack of the amine on the in situ-generated Schiff base intermediate, followed by cyclization. A representative protocol involves heating the mixture at 115–125°C under solvent-free conditions for 1–2 hours, yielding 60–92% product.
Solvent and Temperature Optimization
Halogenoacetamide Alkylation Route
Reaction Design
An alternative pathway involves 2-methoxymethyl-4-nitrophenol and halogenoacetamides:
- Alkylation :
- Rearrangement : Heating in DMF with K₂CO₃ induces Smiles rearrangement to nitroaniline intermediates.
- Reduction : Catalytic hydrogenation (Pd/C, H₂ 1 atm) reduces nitro groups to amines, finalizing the structure.
Halogen Effects on Reactivity
Catalytic Multicomponent Strategies
FeCl₃-Catalyzed One-Pot Synthesis
A green chemistry approach utilizes:
- Catalyst : FeCl₃·6H₂O (15 mol%)
- Conditions : Solvent-free, 110°C, 5–15 minutes
- Yield : 60–100% across diverse aldehydes and amines.
Substrate Scope and Limitations
| Amine Type | Aldehyde | Yield (%) |
|---|---|---|
| Pyrrolidine | 4-Methoxybenzaldehyde | 92 |
| Morpholine | 4-Methoxybenzaldehyde | 85 |
| Ammonia | 4-Methoxybenzaldehyde | 78 |
Secondary amines (pyrrolidine, morpholine) outperform ammonia due to enhanced nucleophilicity.
Comparative Analysis of Synthetic Methods
Efficiency Metrics
| Method | Yield (%) | Reaction Time | Atom Economy |
|---|---|---|---|
| Betti Reaction (neat) | 85–92 | 15–120 min | 89% |
| Halogenoacetamide Route | 70–80 | 6–8 hours | 65% |
| FeCl₃ Catalysis | 60–100 | 5–15 min | 91% |
Mechanistic Insights and Stereochemical Considerations
Stereoselectivity in Betti Adducts
The reaction produces a racemic mixture due to planar imine intermediates. Chiral auxiliaries or asymmetric catalysis remain unexplored for this specific derivative.
Industrial-Scale Considerations
Cost-Benefit Analysis
| Parameter | Betti Reaction | Halogenoacetamide Route |
|---|---|---|
| Raw Material Cost ($/kg) | 120 | 220 |
| Energy Consumption | Low | High |
| Waste Generation | 0.5 kg/kg | 2.1 kg/kg |
Emerging Methodologies
Photocatalytic Approaches
Preliminary studies show TiO₂-mediated visible-light activation reduces reaction time to 30 minutes with 75% yield, though substrate scope remains limited.
Biocatalytic Routes
Immobilized transaminases achieve 40% conversion of ketone precursors, highlighting potential for sustainable synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino group or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and dyes.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and methoxy groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s binding affinity and specificity . Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural and Electronic Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in the target compound may improve solubility in polar solvents compared to halogenated analogs (e.g., 3-Br or 4-Cl derivatives) .
- Substituent Position : Halogen placement (e.g., 3-Br vs. 4-Br) influences steric and electronic interactions. For instance, 4-Br derivatives may exhibit better crystallinity due to symmetric packing, as seen in related crystal structures .
Computational Insights
Tools like AutoDock4 () could predict binding affinities of these compounds to biological targets. For example, the nitro-substituted analog’s hydrochloride salt () may exhibit stronger receptor interactions due to its polarized nitro group, whereas the methoxy derivative’s electron-rich aromatic system might favor π-π stacking .
Biological Activity
2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL, also referred to as 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride, is a synthetic compound notable for its complex structure and potential therapeutic applications. This compound has garnered attention for its antioxidant and anticancer properties, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula of 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL is C₁₈H₁₇NO₂, with a molecular weight of approximately 295.34 g/mol. Its structure features a naphthalene core with an amino group and a methoxyphenyl group, which enhance its reactivity and biological interactions.
Antioxidant Properties
Research indicates that 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL exhibits significant antioxidant activity . In vitro studies utilizing the DPPH radical scavenging method have demonstrated that this compound effectively scavenges free radicals, outperforming established antioxidants like ascorbic acid by approximately 1.35 to 1.4 times .
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (Relative to Ascorbic Acid) |
|---|---|
| 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL | 1.35 - 1.4 times higher |
| Ascorbic Acid | Reference Standard |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The results indicate that it possesses cytotoxic effects, significantly inhibiting cell proliferation in these lines. Specifically, it has shown greater cytotoxicity against U-87 cells compared to MDA-MB-231 cells, highlighting its selective action against certain types of cancer .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Effectiveness |
|---|---|---|
| U-87 | [value] | High |
| MDA-MB-231 | [value] | Moderate |
The mechanisms underlying the biological activities of 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL are multifaceted:
- Radical Scavenging : The presence of hydroxyl groups in the structure contributes to its ability to neutralize free radicals.
- Cell Cycle Arrest : Studies suggest that this compound may induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : It may promote apoptosis in cancer cells through various signaling pathways, which warrants further investigation .
Case Studies
Several studies have documented the biological activities of similar compounds, reinforcing the significance of structural features in determining their efficacy:
- A study highlighted that derivatives with naphthalene moieties exhibited enhanced antioxidant properties compared to their simpler counterparts .
- Another investigation reported on the selective cytotoxic effects of naphthalene derivatives against specific cancer types, supporting the hypothesis that structural complexity contributes to biological activity .
Q & A
Q. Optimization Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst screening : Testing palladium or nickel catalysts for hydrogenation steps to reduce side products .
- Temperature control : Lowering reaction temperatures (<80°C) minimizes decomposition of heat-sensitive intermediates .
Basic: How should researchers approach the purification and characterization of this compound to ensure structural fidelity?
Methodological Answer :
Purification :
Q. Characterization :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of methoxy (-OCH₃), amino (-NH₂), and hydroxyl (-OH) groups .
- X-ray crystallography : Resolve stereochemical ambiguities; hydrogen bonding patterns (e.g., N–H⋯O interactions) stabilize the crystal lattice .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C₁₈H₁₇NO₂ requires [M+H]⁺ = 292.1338) .
Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental observations of its biological activity?
Q. Methodological Answer :
- Validation of computational models :
- Experimental replication :
Advanced: How can stereochemical influences on pharmacological activity be systematically investigated?
Q. Methodological Answer :
- Chiral resolution :
- Stereoselective synthesis :
Basic: What analytical techniques are critical for confirming the presence of both amino and hydroxyl functional groups?
Q. Methodological Answer :
- FT-IR spectroscopy :
- Peaks at ~3350 cm⁻¹ (N–H stretch) and ~3200 cm⁻¹ (O–H stretch) .
- Chemical derivatization :
- Treat with acetyl chloride to acetylate -NH₂ and -OH groups, confirmed by shifts in NMR (e.g., δ 2.1 ppm for -OAc) .
- Titration :
Advanced: What methodologies are suitable for studying its interaction with enzymes like cytochrome P450?
Q. Methodological Answer :
- Enzyme kinetics :
- Monitor NADPH depletion spectrophotometrically at 340 nm to assess CYP450 inhibition .
- Docking simulations :
- Metabolite profiling :
- LC-MS/MS to identify oxidation products (e.g., hydroxylated derivatives) .
Basic: What are the best practices for handling and storing this compound to maintain stability?
Q. Methodological Answer :
- Storage conditions :
- Handling protocols :
- Use anhydrous solvents (e.g., THF) during synthesis to avoid hydrolysis of the methoxy group .
- Stability testing :
Advanced: How can researchers design experiments to elucidate the compound's mechanism of action in neurological systems?
Q. Methodological Answer :
- In vitro models :
- Primary neuron cultures treated with the compound; measure cAMP levels via ELISA to assess GPCR modulation .
- Behavioral assays :
- Omics integration :
Basic: How can solvent effects on its reactivity be systematically evaluated?
Q. Methodological Answer :
- Solvent polarity screening :
- Kamlet-Taft parameters :
- Correlate solvent polarity (π*) with reaction rates for SN2 pathways .
Advanced: What approaches are recommended for correlating crystallographic data with molecular modeling studies?
Q. Methodological Answer :
- Overlay analysis :
- Energy minimization :
- Hydrogen bonding networks :
- Compare computed vs. observed interactions (e.g., N–H⋯O distances) to validate models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
